molecular formula C7H9Cl2NO B8053754 4-(Chloromethyl)-3-methoxypyridine hydrochloride

4-(Chloromethyl)-3-methoxypyridine hydrochloride

Cat. No.: B8053754
M. Wt: 194.06 g/mol
InChI Key: VOFHZLJRJIEUNL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-methoxypyridine hydrochloride is a chemical compound characterized by the presence of a chloromethyl group and a methoxy group attached to a pyridine ring. This compound is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene but with one methine group replaced by a nitrogen atom.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation of 3-Methoxypyridine: The compound can be synthesized by reacting 3-methoxypyridine with formaldehyde and hydrochloric acid in the presence of a chlorinating agent like thionyl chloride.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Types of Reactions:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.

  • Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Sodium hydroxide, amines.

Major Products Formed:

  • Oxidation: 4-(Chloromethyl)-3-methoxypyridine carboxylic acid.

  • Reduction: 4-(Methyl)-3-methoxypyridine.

  • Substitution: Various amides, esters, and ethers.

Scientific Research Applications

4-(Chloromethyl)-3-methoxypyridine hydrochloride is used in various fields:

  • Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: In biochemical studies to understand the interaction of pyridine derivatives with biological systems.

  • Medicine: As a precursor in the synthesis of pharmaceuticals.

  • Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 4-(Chloromethyl)benzoic acid

  • 4-(Chloromethyl)benzoyl chloride

  • 1-Chloro-4-(chloromethyl)benzene

Uniqueness: 4-(Chloromethyl)-3-methoxypyridine hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications compared to other chloromethyl derivatives.

Properties

IUPAC Name

4-(chloromethyl)-3-methoxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-5-9-3-2-6(7)4-8;/h2-3,5H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFHZLJRJIEUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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